molecular formula C11H9ClN6 B14200298 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- CAS No. 832112-89-7

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-

Cat. No.: B14200298
CAS No.: 832112-89-7
M. Wt: 260.68 g/mol
InChI Key: AZMBPRJAFKPZRQ-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. Its unique structure, which combines a triazole and pyrimidine ring, contributes to its biological activity and makes it a valuable target for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways and molecular targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is unique due to its specific combination of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable target for drug development. Its ability to inhibit CDKs and other enzymes involved in cell cycle regulation sets it apart from other similar compounds .

Properties

CAS No.

832112-89-7

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C11H9ClN6/c12-8-4-2-1-3-7(8)5-18-11-9(16-17-18)10(13)14-6-15-11/h1-4,6H,5H2,(H2,13,14,15)

InChI Key

AZMBPRJAFKPZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=NC(=C3N=N2)N)Cl

Origin of Product

United States

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